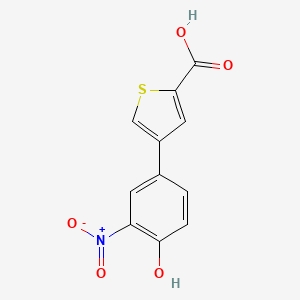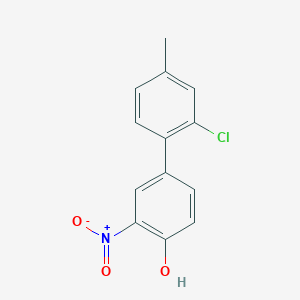
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% (4-MCPN) is a compound used in organic synthesis and laboratory experiments. It is a yellow solid that is soluble in organic solvents such as ethanol and acetone. 4-MCPN has a molecular weight of 221.58 g/mol and a melting point of 89-91 °C. It is a widely used reagent in organic synthesis due to its reactivity and solubility.
作用機序
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% is an electrophilic reagent, meaning that it is capable of reacting with nucleophiles. The reaction is typically initiated by the nucleophilic attack of the nucleophile on the electrophilic center of the 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% molecule. The reaction proceeds through a series of steps, including the formation of an intermediate, and the formation of the desired product.
Biochemical and Physiological Effects
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% has been studied for its biochemical and physiological effects. In vitro studies have shown that 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% is capable of inducing apoptosis in human cancer cells. In addition, 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% has been shown to inhibit the growth of a variety of bacterial and fungal species. It has also been shown to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes.
実験室実験の利点と制限
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. It is also a highly reactive reagent, making it suitable for a variety of organic synthesis reactions. In addition, it is soluble in a variety of organic solvents, allowing for easy purification and isolation of the desired product.
However, there are also some limitations to the use of 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% in laboratory experiments. It is a highly toxic compound, and it can be corrosive to skin and eyes. In addition, it can be explosive when heated or exposed to flame. Therefore, it is important to take the necessary safety precautions when working with this reagent.
将来の方向性
There are a variety of possible future directions for research involving 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95%. One area of research is the development of new synthetic methods for the preparation of 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95%. In addition, studies could be conducted to further explore the biochemical and physiological effects of 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95%. Furthermore, research could be conducted to explore the potential applications of 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% in the synthesis of new compounds, such as drugs and materials. Finally, research could be conducted to further explore the safety and toxicity of 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95%.
合成法
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% can be synthesized from 4-chloro-2-methylphenol by nitration with a mixture of sulfuric acid and nitric acid. The reaction is typically carried out at room temperature and the product is isolated by filtration and recrystallization. The yield of the reaction is typically around 95%.
科学的研究の応用
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% is widely used in scientific research due to its reactivity and solubility. It is used in the synthesis of a variety of compounds such as dyes, drugs, and pesticides. It is also used in the synthesis of a variety of heterocyclic compounds. In addition, 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% has been used in the synthesis of a variety of polymers and materials.
特性
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-6-10(14)3-4-11(8)9-2-5-13(16)12(7-9)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDDYACTYHUJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686278 |
Source


|
| Record name | 4'-Chloro-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylphenyl)-2-nitrophenol | |
CAS RN |
1261946-00-2 |
Source


|
| Record name | 4'-Chloro-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)

